

# An In-depth Technical Guide to 7-Oxooctanoic Acid

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Compound of Interest		
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This technical guide provides a comprehensive overview of 7-oxooctanoic acid, a medium-chain oxo-fatty acid. This document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance. The information is curated to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

# **Core Molecular and Physical Properties**

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a derivative of the eight-carbon fatty acid, octanoic acid, with a ketone functional group at the seventh carbon position.[1] Its chemical structure lends it to a variety of chemical reactions, including esterification and oxidation.[1]

### **Molecular Formula and Weight**

The chemical formula for 7-oxooctanoic acid is C8H14O3.[2] Its molecular weight is approximately 158.19 g/mol .[2]

# **Physicochemical Data**

A summary of the key physicochemical properties of 7-oxooctanoic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.



Property	Value	Reference
Molecular Formula	C8H14O3	[2]
Molecular Weight	158.19 g/mol	[2]
CAS Number	14112-98-2	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	27-29 °C	[3]
Boiling Point	160-162 °C at 4 mmHg	[3]
Solubility	Soluble in organic solvents, limited solubility in water	[1]

# Synthesis and Biological Formation

7-Oxooctanoic acid is a fatty acid that can be formed through the action of acid synthases from acetyl-CoA and malonyl-CoA precursors.[3] It has also been utilized in the chemical synthesis of other notable compounds, such as the "queen substance" of the honey bee.[3]

# Potential Biological Significance: A Role in Fatty Acid Metabolism

While specific metabolic pathways involving 7-oxooctanoic acid are not extensively documented, its structure as a medium-chain keto acid suggests its potential involvement in fatty acid oxidation pathways. One such relevant pathway is omega-oxidation, which serves as an alternative to the more common beta-oxidation, particularly for medium-chain fatty acids when beta-oxidation is impaired.[4]

Omega-oxidation occurs primarily in the endoplasmic reticulum of the liver and kidneys.[5] This pathway involves the oxidation of the terminal methyl group (the  $\omega$ -carbon) of a fatty acid.[5] Given that 7-oxooctanoic acid possesses a ketone group near the end of its carbon chain, it could be an intermediate or a product of a modified omega-oxidation pathway.



Below is a diagram illustrating a hypothetical metabolic pathway for the formation of a dicarboxylic acid from a medium-chain fatty acid via omega-oxidation, a process that could involve a 7-oxo intermediate.



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Hypothetical Omega-Oxidation Pathway

## **Experimental Protocols**

The following sections provide detailed, representative methodologies for the synthesis and analysis of 7-oxooctanoic acid, which are critical for researchers working with this compound.

# Representative Synthesis of a Medium-Chain Oxo-Carboxylic Acid

While a specific, detailed protocol for the synthesis of 7-oxooctanoic acid is not readily available in the literature, a general method for the synthesis of similar medium-chain oxocarboxylic acids can be adapted. The following protocol is based on the oxidation of a corresponding secondary alcohol.

### Materials:

- 7-hydroxyoctanoic acid
- Jones reagent (chromium trioxide in sulfuric acid)
- Acetone
- Diethyl ether
- Anhydrous magnesium sulfate
- Sodium bicarbonate solution (saturated)



- Hydrochloric acid (1M)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 7-hydroxyoctanoic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange to green. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
- Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.
- Add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution.
- Acidify the aqueous layer to a pH of approximately 2 with 1M hydrochloric acid.
- Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 7-oxooctanoic acid.
- The crude product can be further purified by column chromatography on silica gel.



# Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of fatty acids in biological matrices. The following is a general protocol that can be adapted for 7-oxooctanoic acid.

### Materials and Reagents:

- · 7-Oxooctanoic acid analytical standard
- Internal standard (e.g., a deuterated analog of 7-oxooctanoic acid)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Biological matrix (e.g., plasma, serum, cell lysate)

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μm)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

### Sample Preparation:

- To 100 μL of the biological sample, add the internal standard.
- Precipitate proteins by adding 400 μL of cold acetonitrile.
- Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.



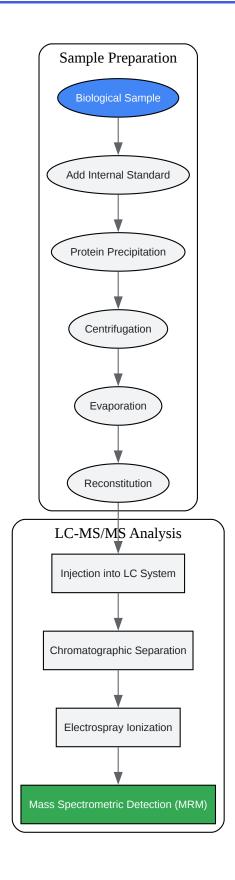
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase.

### LC-MS/MS Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
  up to a high percentage of mobile phase B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 7oxooctanoic acid and the internal standard.

The workflow for this analytical procedure is depicted in the following diagram:





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General Workflow for LC-MS/MS Analysis



## Safety and Handling

7-Oxooctanoic acid is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[1]

This technical guide serves as a foundational resource for professionals engaged in research and development involving 7-oxooctanoic acid. The provided data and protocols are intended to facilitate further investigation into the chemical properties and biological roles of this and other related oxo-fatty acids.

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